molecular formula C10H18N2O B3168686 N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine CAS No. 932228-99-4

N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine

Cat. No.: B3168686
CAS No.: 932228-99-4
M. Wt: 182.26 g/mol
InChI Key: HIVXAYKDDRGBCT-UHFFFAOYSA-N
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Description

N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

CO2 Adsorption

N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, a related compound to N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine, was used to synthesize a CO2 adsorbent. This adsorbent demonstrated superior CO2 adsorption capacity and efficiency, also showing better stability than its counterparts in temperature swing adsorption cycles (Sim, Pacia, & Ko, 2020).

Synthesis and Crystal Structure Analysis

The synthesis and characterization of metal complexes, such as copper and nickel chains, where N-methyl-1,3-propanediamine (a compound structurally similar to this compound) was used, have been explored. These complexes showed interesting geometrical and magnetic properties, contributing to advancements in the field of coordination chemistry (Bhowmik et al., 2014).

Nuclear Magnetic Resonance Spectra

Research into the nuclear magnetic resonance (NMR) spectra of alkylene-substituted diethylamines, which include molecules structurally related to this compound, has provided insights into molecular structures and bonding (Freifelder, Mattoon, & Kriese, 1967).

Applications in Magnetic Materials

Research on one-dimensional polymer complexes involving ligands related to this compound demonstrated unique magnetic properties, indicating potential applications in the field of magnetic materials (Chattopadhyay et al., 2007).

Radioprotective Activity

The synthesis and evaluation of WR-1065 derivatives, including N-(2-acetylthioethyl)-1,3-propanediamine, which is chemically similar to this compound, have been studied for their potential radioprotective properties (Oiry et al., 1995).

Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives involving compounds like this compound has been investigated, indicating potential applications in luminescent materials and catalysis (Hong-ping, 2010).

Urease Inhibition and Anti-leishmanial Properties

Research on Zn(II) complexes of furyl-derived C2-symmetric ligands, structurally similar to this compound, revealed significant urease inhibitory potential and anti-leishmanial activity, broadening the scope of therapeutic applications (Nayab et al., 2022).

Properties

IUPAC Name

N-ethyl-N'-(furan-2-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-11-6-4-7-12-9-10-5-3-8-13-10/h3,5,8,11-12H,2,4,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVXAYKDDRGBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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